3'-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
This spiro[indole-thiazolidine] dione derivative features a unique hybrid scaffold combining an indole core, a thiazolidine ring, and substituted aromatic groups. The 3,5-dimethoxyphenyl and 3-fluorobenzyl substituents likely influence its electronic properties, lipophilicity, and bioactivity.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-31-19-11-18(12-20(13-19)32-2)28-23(29)15-33-25(28)21-8-3-4-9-22(21)27(24(25)30)14-16-6-5-7-17(26)10-16/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSIPAKQCLENPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The process often begins with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions to form the spirocyclic core. Common reagents used in these reactions include strong bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3’-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
3’-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry: The compound’s unique properties could be exploited in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its unique molecular interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
*Estimated based on substituent contributions.
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound’s 3,5-dimethoxyphenyl and 3-fluorobenzyl groups likely increase its logP (~4.5) compared to the simpler 4-methoxyphenyl analog (logP ~3.0) . The ethyl and methoxy groups in E897-0223 (logP 5.221) further highlight how alkyl/aryl substituents enhance lipophilicity .
- Fluorine’s electronegativity may improve metabolic stability and membrane permeability compared to methoxy or ethyl groups.
Spiro-Thiazolidine Core Variations :
- describes spiro-thiazolidine derivatives fused with pyrazoline or oxadiazole rings, which exhibit antimicrobial activity. This suggests the target compound’s thiazolidine dione moiety could similarly interact with bacterial enzymes or receptors .
- ’s bis-spiro compound (3e) shows higher molecular weight (due to ethane-diyl linkage) and altered solubility (m.p. 147–149°C), emphasizing the role of linker flexibility in crystallization .
Biological Activity
3'-(3,5-Dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS Number: 894540-42-2) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A dimethoxyphenyl group
- A fluorophenyl substituent
- A thiazolidine core
This unique configuration contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies indicated that derivatives of thiazolidinones showed better antimicrobial activity than standard drugs such as ampicillin and ketoconazole .
- Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains ranged from to .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects:
- Thiazolidinone derivatives have demonstrated dual anti-inflammatory and antimicrobial effects in bioassays involving carrageenan-induced edema in mice .
- The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Antioxidant Activity
Research indicates that structural modifications in thiazolidinone derivatives can enhance their antioxidant properties:
- Compounds derived from thiazolidine frameworks showed improved ferric reducing antioxidant power compared to standard antioxidants .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Modulation : It could potentially modulate receptor activities related to pain and inflammation.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of thiazolidinone derivatives against a panel of Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values significantly lower than those of conventional antibiotics.
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| Compound A | 125 | Staphylococcus aureus |
| Compound B | 250 | Escherichia coli |
| Compound C | 500 | Pseudomonas aeruginosa |
Study 2: Anti-inflammatory Assessment
Another study evaluated the anti-inflammatory effects using the carrageenan-induced paw edema model. The results indicated that the tested compounds reduced inflammation significantly compared to control groups.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound D | 45 |
| Compound E | 60 |
Q & A
Q. What are the standard synthetic routes for spiro[indole-thiazolidine]dione derivatives?
The synthesis typically involves multi-step reactions, including spirocyclization and functionalization of indole and thiazolidine-dione moieties. For example:
- Intermediate preparation : Use of tetrachloromonospirocyclotriphosphazenes (e.g., compound 1 ) and diamines (e.g., carbazolyldiamine 3 ) in tetrahydrofuran (THF) with triethylamine as a base, followed by column chromatography for purification .
- Spiro-ring formation : Reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation and optimize reaction duration (e.g., 3 days at room temperature) .
- Functionalization : Introduction of dimethoxyphenyl and fluorophenylmethyl groups via nucleophilic substitution or coupling reactions, analogous to methods for triazole-thioacetic acid derivatives .
Q. How are intermediates characterized during synthesis?
- Spectroscopic techniques : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, and -12 provide detailed H/C NMR data for structurally related oxadiazole-thiazolidinediones, including chemical shifts for methoxy, fluorophenyl, and spiro-junction protons .
- Chromatographic monitoring : TLC (as in ) or HPLC ensures purity and reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in spirocyclization?
- Design of Experiments (DoE) : Statistical modeling (e.g., factorial design) identifies critical variables (e.g., solvent polarity, temperature, catalyst loading). highlights Bayesian optimization as a superior alternative to traditional trial-and-error methods for yield improvement .
- Flow chemistry : Continuous-flow systems (referenced in ) enhance reproducibility and reduce side reactions in sensitive steps like oxidation or cyclization .
Q. How to resolve discrepancies in spectral data (e.g., NMR) for structurally similar analogs?
- Cross-validation : Compare experimental data with published spectra of analogs (e.g., 's Compound 5d vs. 5h ) to identify substituent-specific shifts .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for ambiguous proton environments, such as spiro-junction or fluorophenyl groups.
Q. What are the challenges in crystallizing spiro compounds for X-ray analysis?
- Crystal packing : Bulky substituents (e.g., 3,5-dimethoxyphenyl) hinder ordered lattice formation. notes that X-ray crystallography data for similar compounds are often relegated to supplementary materials due to crystallization difficulties .
- Solvent screening : Use mixed-solvent systems (e.g., THF/hexane) to induce slow crystallization.
Q. How to analyze structure-activity relationships (SAR) when varying substituents?
- Bioisosteric replacement : Replace the 3-fluorophenylmethyl group with other electron-withdrawing groups (e.g., 2,4-dichlorophenyl in 's Compound 5h ) to assess impact on bioactivity .
- Pharmacophore mapping : Overlay molecular models of analogs (e.g., from 's triazole derivatives) to identify conserved hydrogen-bonding or hydrophobic motifs .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data in analogs with similar substituents?
- Meta-analysis : Compare results across studies (e.g., 's antimicrobial triazoles vs. 's oxadiazole-thiazolidinediones) to isolate substituent-specific effects .
- Dose-response profiling : Re-evaluate activity at varying concentrations to rule out assay-specific artifacts.
Methodological Tables
Table 1: Key Spectral Data for Analogous Compounds
| Compound ID | H NMR (δ, ppm) | C NMR (δ, ppm) | Source |
|---|---|---|---|
| 5d () | 7.45 (s, 1H, Ar-H) | 167.8 (C=O) | |
| 5h () | 8.12 (d, 1H, NO-Ar) | 154.3 (C-F) |
Table 2: Optimization Strategies for Spirocyclization
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Reaction Temperature | 20–25°C | Prevents thermal degradation | |
| Solvent Polarity | THF (ε = 7.5) | Enhances intermediate solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
